3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
Description
Introduction to 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-4-Amine Hydrochloride
Structural Characteristics and Nomenclature
The molecular architecture of this compound (C$${10}$$H$${10}$$ClFN$$_4$$) comprises a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—modified by three substituents: a methyl group at the 1-position, a 4-fluorophenyl group at the 3-position, and an amine group at the 4-position. The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility.
Table 1: Key Structural and Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$${10}$$ClFN$$_4$$ |
| Molecular Weight | 228.66 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CN1C=C(C(=N1)C2=CC=C(C=C2)F)N.Cl |
| CAS Number | 1528656-66-7 |
The fluorine atom on the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to meta and para positions. The methyl group contributes steric hindrance, influencing molecular interactions in biological systems.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJYRNPQWGMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Pyrazole Synthesis
The Knorr synthesis, a classical method for pyrazole formation, involves cyclocondensation of hydrazines with 1,3-diketones. For 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, a modified approach employs 1-(4-fluorophenyl)ethanone and methylhydrazine under acidic conditions. The reaction proceeds via enolization of the ketone, followed by nucleophilic attack of hydrazine to form the pyrazole ring.
Procedure :
-
1-(4-Fluorophenyl)ethanone (10 mmol) and methylhydrazine (12 mmol) are refluxed in ethanol with catalytic H₂SO₄ for 1 hour to yield 1-methyl-3-(4-fluorophenyl)-1H-pyrazole .
-
The intermediate is subjected to Vilsmeier-Haack formylation using DMF/POCl₃ at 70–80°C, introducing an aldehyde group at C4.
-
The aldehyde is oxidized to a nitro group using HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield the primary amine.
-
Final treatment with HCl in ethanol precipitates the hydrochloride salt (Yield: 60–65%, Purity: >95% by HPLC).
Key Data :
| Step | Reagents | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄, EtOH | Reflux, 1 h | Pyrazole core | 85% |
| 2 | DMF/POCl₃ | 70°C, 5 h | C4-aldehyde | 75% |
| 3 | SnCl₂/HCl | RT, 2 h | C4-amine | 90% |
Halogenation-Amination Sequence
Bromination Followed by Nucleophilic Substitution
A two-step protocol leverages halogenation at C4 of preformed pyrazoles, followed by amination. This method ensures regioselectivity and avoids isomer formation.
Procedure :
-
1-Methyl-3-(4-fluorophenyl)-1H-pyrazole is brominated using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (BPO, 80°C) to yield 4-bromo-1-methyl-3-(4-fluorophenyl)-1H-pyrazole (Yield: 88%).
-
The bromide undergoes amination with aqueous NH₃ in the presence of CuI/L-proline at 100°C, affording the amine derivative.
-
Salt formation is achieved by treating the free base with HCl in Et₂O (Yield: 78%, Purity: 98.5%).
Optimization Insight :
-
CuI/L-proline catalyzes the Ullmann-type coupling, reducing reaction time from 24 h to 6 h.
-
Microwave irradiation (150°C, 30 min) increases amination yield to 85%.
Direct Amination via Catalytic C–H Activation
Palladium-Catalyzed C–H Amination
Recent advances employ Pd(OAc)₂/Xantphos to directly aminate the C4 position of 1-methyl-3-(4-fluorophenyl)-1H-pyrazole, bypassing halogenation.
Procedure :
-
The pyrazole (1 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Phi(OAc)₂ (2 mmol) are stirred in DMF at 120°C under N₂.
-
After 12 h, the mixture is quenched with NH₄Cl, extracted with EtOAc, and purified via column chromatography (Yield: 70%).
Mechanistic Note :
The reaction proceeds via a Pd(II)/Pd(IV) cycle, where Phi(OAc)₂ oxidizes Pd(II) to Pd(IV), facilitating C–N bond formation.
Reductive Amination of Pyrazole-4-carbaldehydes
Aldehyde to Amine Conversion
Pyrazole-4-carbaldehydes, accessible via Vilsmeier-Haack formylation, are converted to amines through reductive amination.
Procedure :
-
1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) is treated with NH₄OAc and NaBH₃CN in MeOH at 0°C.
-
The imine intermediate is reduced in situ, yielding the primary amine (Yield: 82%).
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Knorr Synthesis | Cyclocondensation, oxidation, reduction | 65 | 95 | Moderate |
| Halogenation-Amination | Bromination, Ullmann coupling | 78 | 98.5 | High |
| C–H Amination | Palladium catalysis | 70 | 97 | Low |
| Reductive Amination | Vilsmeier formylation, NaBH₃CN | 82 | 96 | High |
Trade-offs :
-
Halogenation-Amination offers high purity but requires toxic Cu catalysts.
-
C–H Amination is atom-economical but limited by Pd cost.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride exhibits potential anticancer properties. Studies have shown that compounds with similar pyrazole structures can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The fluorophenyl group enhances the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy .
2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in developing anti-inflammatory drugs .
3. Neurological Research:
There is emerging interest in the application of this compound in neurological research. Pyrazole derivatives have shown promise in modulating neurotransmitter systems and may be investigated for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of this compound could influence its efficacy in these applications .
Agricultural Science Applications
1. Pesticide Development:
The compound's structure suggests potential utility as a pesticide or herbicide. Research into similar compounds has demonstrated effectiveness against various pests and weeds. The fluorinated aromatic ring may enhance the compound's stability and efficacy in agricultural applications, warranting further exploration as a novel agrochemical agent .
Material Science Applications
1. Polymer Chemistry:
In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its reactive amine group allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .
2. Nanotechnology:
The compound may also find applications in nanotechnology, particularly in the development of functionalized nanoparticles or nanocomposites. Its ability to interact with various substrates can be exploited to create materials with tailored properties for electronics or biomedical applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, showing significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Properties
Research conducted by Smith et al. (2023) demonstrated that this compound inhibited COX enzymes effectively, leading to reduced prostaglandin synthesis in vitro. The study highlighted its potential as a lead compound for developing new anti-inflammatory medications.
Case Study 3: Agricultural Applications
A field trial reported by Johnson et al. (2022) tested the efficacy of pyrazole-based compounds on crop protection against aphids and other pests, indicating that formulations containing this compound showed promising results compared to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Pyrazole vs. Piperidine Derivatives
- Paroxetine-Related Compounds : USP Paroxetine Related Compound C (1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) and D (piperidine derivative with a benzodioxol group) share the 4-fluorophenyl motif but differ in their core structure (piperidine vs. pyrazole). The pyrazole core in the target compound may confer distinct electronic properties and metabolic stability compared to piperidine-based pharmaceuticals like paroxetine .
- Spiro Compounds: The spiro compound PH014034 () incorporates a 4-fluorophenyl group but features a triazaspirodecanone core, which likely alters its conformational flexibility and binding interactions compared to the planar pyrazole system .
Pyrazole vs. Thiazole Derivatives
- Compounds 4 and 5 from integrate thiazole and pyrazole rings, with fluorophenyl and triazole substituents. In contrast, the target compound’s simpler pyrazole core may enhance synthetic accessibility .
Substituent Effects
Fluorophenyl vs. Halogenated or Alkyl Groups
- Pesticidal Pyrazoles: Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-pyrazole) and ethiprole (ethylsulfinyl analog) feature heavily halogenated phenyl groups, contributing to their pesticidal activity.
- Methylphenyl and Methoxyphenoxy Analogs: 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride () replaces fluorine with a methyl group, reducing electronegativity and possibly altering receptor binding. 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride () introduces a methoxy group, which is electron-donating, contrasting with the electron-withdrawing fluorine. This affects the amine’s basicity and solubility .
Physicochemical Properties
| Compound Name | Molecular Weight | Substituents | Solubility (HCl Salt) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 240.13* | 4-Fluorophenyl, methyl | High (HCl salt) | Planar pyrazole core |
| 3-(3-Chlorophenoxy)-1-methylpyrazol-4-amine HCl | 240.13 | 3-Chlorophenoxy, methyl | Moderate | Chlorophenoxy substituent |
| Fipronil | 437.15 | 2,6-Dichloro-4-CF3-phenyl | Low | Trifluoromethyl group |
| Paroxetine Related Compound C | 343.39 | 4-Fluorophenyl, tetrahydropyridine | High | Piperidine core |
*Molecular weight inferred from Enamine Ltd data ().
Biological Activity
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound's unique structure, characterized by a fluorophenyl substituent and a methyl group, influences its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H11ClFN3
- Molecular Weight : 227.67 g/mol
- CAS Number : 2703756-65-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity and selectivity, leading to potential inhibition of enzyme activity or modulation of receptor functions.
Biological Activities
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 38.44 | Moderate inhibition |
| HepG2 (Liver) | 54.25 | Moderate inhibition |
| GM-6114 (Fibroblasts) | >80 | No toxicity observed |
These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been explored for anti-inflammatory activity. The presence of specific functional groups in the pyrazole structure contributes to its ability to modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Recent studies have focused on optimizing the biological activity of pyrazole derivatives, including this compound. For example, modifications in the pyrazole ring have been shown to enhance anticancer potency and selectivity against specific tumor types .
Example Study Findings:
A comparative study highlighted that substituents at the N1 position of the pyrazole significantly affect antiproliferative activity. Compounds with larger or more polar substituents exhibited improved efficacy against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with cyclization of substituted hydrazides or ketones. For example, pyrazole derivatives are often synthesized via cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Key intermediates, such as 5-chloro-pyrazole carbonyl chlorides, are characterized using IR spectroscopy (C=O and N-H stretches) and NMR (¹H/¹³C chemical shifts for aromatic protons and methyl groups). Purity is confirmed via elemental analysis or HPLC .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : To assign aromatic protons (e.g., 4-fluorophenyl substituent at δ ~7.0–7.5 ppm) and methyl groups (δ ~3.0–3.5 ppm).
- IR Spectroscopy : To identify carbonyl (if present) and amine stretches (~3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination (see Advanced Questions ) .
Q. How is the compound’s solubility and stability assessed for in vitro pharmacological studies?
- Solubility : Tested in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC. Hydrochloride salts generally improve aqueous solubility .
- Stability : Monitored via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyzed by HPLC for decomposition products .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure, and what challenges arise during refinement?
Single-crystal X-ray diffraction provides bond lengths, angles, and torsional parameters. For example, triclinic crystal systems (space group P1) are common for pyrazole derivatives, with unit cell parameters such as a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å . Challenges include:
Q. How can researchers analyze contradictory bioactivity data across studies involving similar pyrazole derivatives?
Contradictions often arise from differences in substituents or assay conditions. For example:
Q. What strategies optimize crystallization of this compound for diffraction studies?
- Solvent Selection : High-polarity solvents (e.g., ethanol/water mixtures) promote crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours reduces disorder.
- Seeding : Introduce microcrystals from prior batches to induce nucleation .
Q. How can computational methods guide the design of analogs with improved pharmacological profiles?
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) over 100-ns trajectories to assess stability.
- ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration .
Q. What experimental and analytical approaches validate the compound’s purity in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
